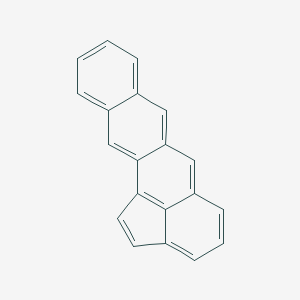

Cyclopenta(de)naphthacene

Description

Contextualization within Non-Alternant and Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons (CP-PAHs)

Polycyclic aromatic hydrocarbons are a broad class of organic compounds composed of multiple fused aromatic rings. A key distinction within this class is between alternant and non-alternant hydrocarbons. Alternant PAHs consist exclusively of six-membered rings, while non-alternant PAHs, such as cyclopenta(de)naphthacene, incorporate rings with an odd number of carbon atoms, most notably five-membered rings. rsc.orgwikipedia.orgresearchgate.net This structural feature fundamentally alters their electronic properties.

This compound is a prime example of a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH). rsc.org The fusion of a five-membered ring onto a larger polycyclic framework, in this case, naphthacene (B114907), introduces significant changes to the molecule's geometry, stability, and reactivity compared to its all-benzenoid counterparts. CP-PAHs are recognized for their distinct optoelectronic properties and have become a subject of considerable research interest. researchgate.net The presence of the cyclopentane (B165970) ring often leads to a higher electron affinity, making these compounds potential electron acceptors. rsc.orgsiu.edu

Historical Development of Research on Fused Aromatic Systems

The study of fused aromatic systems dates back to the early days of organic chemistry, with initial work focusing on the isolation and characterization of simple PAHs from coal tar. researchgate.net Over the decades, research has progressed from basic structural elucidation to the synthesis of increasingly complex and tailored polycyclic systems. researchgate.netrsc.org The development of new synthetic methodologies has been crucial in enabling the creation of novel fused aromatic compounds with specific electronic and physical properties. researchgate.nettcichemicals.com

The interest in non-alternant PAHs and specifically CP-PAHs grew as scientists sought to understand the impact of ring size on aromaticity and to create materials with novel electronic functionalities. thieme-connect.comrsc.org Early synthetic routes to these compounds were often challenging and low-yielding. thieme-connect.com However, the advent of modern synthetic techniques, including palladium-catalyzed cross-coupling reactions, has significantly advanced the ability to construct these intricate molecules. researchgate.netacs.org This has opened the door to a more systematic investigation of their properties and potential applications. rsc.org

Significance of Pentagonal Ring Fusion in π-Conjugated Systems

The fusion of a pentagonal ring into a π-conjugated system has profound consequences for the molecule's electronic structure and properties. rsc.orgnih.govresearchgate.net The five-membered ring introduces strain and alters the bond angles, which can affect the planarity of the molecule. More importantly, it disrupts the simple alternancy of the π-electron system, leading to a different distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to all-benzenoid PAHs. chemrxiv.orgresearchgate.net

Current Research Landscape and Emerging Areas for this compound

Current research on this compound and related CP-PAHs is vibrant and focused on harnessing their unique electronic properties for applications in materials science. siu.eduontosight.ai A significant area of investigation is their use as organic electronic materials, particularly as electron acceptors in organic photovoltaic (OPV) cells and as active components in organic field-effect transistors (OFETs). siu.eduontosight.aiacs.org The ability to tune their HOMO-LUMO gaps and electron affinities through synthetic modification is a key driver of this research. thieme-connect.comchemrxiv.org

Recent studies have explored the synthesis of novel derivatives of this compound to enhance their performance and processability. nih.gov This includes the introduction of various functional groups to modify their solubility and solid-state packing, which are crucial for device fabrication and performance. acs.org Furthermore, theoretical studies continue to provide deeper insights into the electronic structure and excited-state dynamics of these molecules, guiding the design of new materials with optimized properties for specific applications. researchgate.netacs.org The synthesis and study of larger, more complex systems containing the this compound core is an emerging frontier, with the potential to yield materials with even more desirable characteristics for next-generation electronic devices. acs.org

Interactive Data Tables

Table 1: Comparison of Key Properties of Selected Polycyclic Aromatic Hydrocarbons

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Naphthalene (B1677914) | C₁₀H₈ | 128.17 | Simplest PAH with two fused benzene (B151609) rings. wikipedia.org |

| Anthracene (B1667546) | C₁₄H₁₀ | 178.23 | Linear arrangement of three fused benzene rings. govinfo.gov |

| Phenanthrene (B1679779) | C₁₄H₁₀ | 178.23 | Angulated arrangement of three fused benzene rings. govinfo.gov |

| This compound | C₂₀H₁₂ | 252.31 | Non-alternant PAH with a fused five-membered ring. nist.gov |

| Chrysene | C₁₈H₁₂ | 228.29 | Alternant PAH with four fused benzene rings. |

Table 2: Calculated Electronic Properties of Selected Cyclopenta-Fused PAHs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Cyclopenta[hi]aceanthrylene | -5.20 | -3.79 | 1.41 |

| Dicyclopenta[de,mn]tetracene | -5.30 | -3.53 | 1.77 |

| 1H-Cyclopenta[b]naphthacene | - | - | 1.10 (Electron Affinity) acs.org |

Data for HOMO, LUMO, and HOMO-LUMO Gap for Cyclopenta[hi]aceanthrylene and Dicyclopenta[de,mn]tetracene are based on electrochemical measurements. chinesechemsoc.org The value for 1H-Cyclopenta[b]naphthacene represents its predicted electron affinity.

Structure

2D Structure

Properties

IUPAC Name |

pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-7-3-6-13-8-9-18(19)20(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSSVKADNGCTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=C5C(=CC=CC5=CC3=CC2=C1)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168197 | |

| Record name | Cyclopenta(de)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16683-64-0 | |

| Record name | Cyclopenta(de)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016683640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopenta(de)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Cyclopenta De Naphthacene S Electronic Structure and Reactivity

Aromaticity Analysis of Cyclopenta(de)naphthacene

Quantitative Aromaticity Indices (e.g., HOMA, BRE, Energy Effect)

The aromaticity of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), including this compound, is a subject of detailed computational study. Various quantitative indices are employed to understand the electronic structure and stability of these molecules.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization. cdnsciencepub.comacs.org For polycyclic systems, HOMA values can be overestimated for internal rings due to the influence of adjacent aromatic rings. researchgate.net

The energy effect (ef) , a graph-theoretical method, calculates the contribution of an individual ring to the total π-electron energy of a conjugated system. researchgate.net

Studies on acenaphthylene (B141429) and its derivatives, which are structurally related to this compound, reveal that the five-membered ring exhibits a low degree of aromaticity. researchgate.net However, in larger systems, the aromatic character of the pentagonal rings can increase and even become comparable to that of some hexagonal rings within the same molecule. researchgate.net This is supported by energetic, electron delocalization, and geometrical indices. researchgate.net In contrast, magnetic indices like Nucleus Independent Chemical Shifts (NICS) sometimes suggest a weak paratropic (antiaromatic) circulation in the five-membered rings. researchgate.net

Interactive Data Table: Aromaticity Indices for Related CP-PAHs

| Compound | Ring | HOMA | BRE | Energy Effect (ef) |

|---|---|---|---|---|

| Acenaphthylene | Five-membered | Low | - | - |

| Naphtho-annelated fluoranthenes | Five-membered | Can be higher than some hexagons | Can be higher than some hexagons | Can be higher than some hexagons |

Excited State Properties and Optoelectronic Behavior

The excited state properties of CP-PAHs are of significant interest for their potential applications in organic electronics. nih.gov

Time-Dependent Density Functional Theory (TDDFT) Studies

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method to investigate the electronic excited states of molecules. sci-hub.sebenasque.org It is employed to calculate properties such as absorption spectra, and singlet and triplet excited state energies. nih.govresearchgate.net The accuracy of TDDFT calculations can depend on the choice of functional and basis set. researchgate.net For CP-PAHs, studies have evaluated various functionals to accurately predict their electronic and optical properties. researchgate.net The Tamm-Dancoff Approximation (TDA) is a computationally efficient alternative to full TDDFT, simplifying the equations by neglecting de-excitation channels. benasque.orgarxiv.org This approach often provides reliable results, especially for core-level excitations. arxiv.org

Singlet and Triplet Excited State Energy Ordering

The relative ordering of the lowest singlet (S1) and triplet (T1) excited states is crucial for understanding the photophysical behavior of a molecule. nih.govnih.gov In many CP-PAHs, the lowest triplet state (T1) lies below the lowest dipole-allowed singlet state (S1). nih.gov The energy difference between these states, known as the singlet-triplet gap (ΔST), is a key parameter. For acenaphthylene, a related CP-PAH, the ΔST obtained from TDDFT calculations is 1.94 eV. nih.gov In some larger CP-PAHs, this gap can be very small, which is desirable for applications in light-emitting devices. nih.gov

Interactive Data Table: Calculated Excited State Energies for Acenaphthylene

| State | Energy (eV) - TDDFT |

|---|---|

| S1 | 3.08 |

| S2 | 3.84 |

| S3 | 4.15 |

| ΔST | 1.94 |

Optical and Electrochemical Energy Gaps

The optical energy gap (Egopt) is the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) via photon absorption. chinesechemsoc.org The electrochemical energy gap (EgCV) is determined from the difference between the first oxidation and reduction potentials of the molecule. chinesechemsoc.org These two gaps can differ due to the nature of the measurements.

For some novel cyclopenta-fused nanostructures, the optical energy gaps have been measured to be as low as 2.03 eV, with corresponding electrochemical gaps of 1.41 eV. chinesechemsoc.org Ethynylated CP-PAHs have shown even lower optical bandgaps, around 1.51-1.52 eV. acs.org The prediction of the HOMO-LUMO gap (ΔEgap) is a key focus of computational studies, with functionals like B3LYP showing good performance for CP-PAHs. researchgate.net

Interactive Data Table: Optical and Electrochemical Gaps for Related Compounds

| Compound | Optical Gap (Egopt) (eV) | Electrochemical Gap (EgCV) (eV) |

|---|---|---|

| NPH-R1 | 2.03 chinesechemsoc.org | 1.41 chinesechemsoc.org |

| NPH-R2 | 2.37 chinesechemsoc.org | 1.77 chinesechemsoc.org |

| Ethynylated CP-PAH (3) | 1.52 acs.org | - |

| Ethynylated CP-PAH (7) | 1.51 acs.org | - |

Prediction of Electron Affinities and Redox Behavior

The fusion of a five-membered ring to a polycyclic aromatic hydrocarbon generally enhances its electron-acceptor properties. researchgate.net This is reflected in the electron affinity (EA) of the molecule, which is the energy released when an electron is added to a neutral molecule in the gaseous state.

Computational methods, particularly DFT with functionals like B3LYP, have been shown to accurately predict the adiabatic electron affinities (AEAs) of PAHs. researchgate.net For instance, the calculated AEA for cyclopenta[cd]pyrene (B119913) is 1.108 eV, highlighting the increased electron-accepting character due to the cyclopenta-fusion. researchgate.net

The redox behavior of these compounds is also of significant interest. The reduction potentials of quinoxaline (B1680401) derivatives, for example, can be effectively tuned by the introduction of electron-withdrawing or electron-donating groups. rsc.org Similarly, for some CP-PAHs, the first oxidation potentials can be as low as +0.14 V, with corresponding reductions around -1.16 V versus the ferrocene/ferrocenium (Fc+/Fc) couple. researchgate.net To accurately predict the LUMO energy of an electron acceptor, it is often necessary to perform calculations on the corresponding anion. researchgate.net

Spectroscopic Characterization Methodologies for Structural Elucidation of Cyclopenta De Naphthacene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Table 1: Representative ¹³C NMR Data for Related Compounds

| Compound | Solvent | Chemical Shifts (ppm) |

|---|---|---|

| Naphthacene (B114907) | - | 131.9, 129.5, 125.6 |

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to determine the number, type, and relative positions of hydrogen atoms in a molecule. The ¹H NMR spectrum of cyclopenta(de)naphthacene would be expected to show a series of signals in the aromatic region. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide detailed information about the connectivity of the protons in the aromatic rings and the five-membered ring. docbrown.info The integration of the signals would correspond to the number of protons in a given chemical environment. libretexts.org For instance, in various polycyclic aromatic hydrocarbons, aromatic protons typically resonate in the range of 7.0-9.0 ppm. ubc.ca

Table 2: Representative ¹H NMR Data for Related Aromatic Compounds

| Compound | Solvent | Chemical Shifts (ppm) | Multiplicity |

|---|---|---|---|

| Naphthalene (B1677914) | CDCl₃ | 7.46, 7.85 | m |

| Anthracene (B1667546) | CDCl₃ | 7.45, 7.98, 8.42 | m, m, s |

Note: The data for this compound is hypothetical and for illustrative purposes only. 'm' denotes multiplet and 's' denotes singlet.

Two-Dimensional NMR Methodologies

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): A homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This would be invaluable in tracing the proton-proton connectivity within the rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation technique that correlates proton signals with the signals of directly attached carbon atoms. libretexts.org This allows for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.

These 2D NMR methods, when used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound. harvard.edueuropeanpharmaceuticalreview.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations, as well as C=C stretching vibrations of the aromatic rings. The spectrum of the parent compound, naphthacene, shows characteristic peaks for these types of vibrations. nist.gov The presence of the five-membered ring in this compound would likely introduce additional or shifted vibrational bands compared to naphthacene.

Table 3: Typical FTIR Absorption Ranges for Aromatic Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax) for Related PAHs

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Naphthalene | Ethanol | 221, 275, 312 |

| Anthracene | Ethanol | 252, 357, 375 |

| Naphthacene (Tetracene) | Hexane | 278, 442, 471 |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many PAHs are fluorescent, and their fluorescence spectra can provide valuable information about their electronic structure and environment. nih.gov The fluorescence spectrum of this compound would be expected to be a mirror image of its lowest energy absorption band, though Stokes shifts (the difference in wavelength between the absorption and emission maxima) are common. The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) is another important parameter that can be determined. The fluorescence properties of PAHs are often influenced by factors such as solvent polarity and the presence of substituents. nih.govnih.gov The fluorescence of naphthalene, for example, has been studied under various conditions. researchgate.net

Table 5: Fluorescence Emission Maxima for Related PAHs

| Compound | Solvent | Emission λmax (nm) |

|---|---|---|

| Naphthalene | Cyclohexane | 321, 335 |

| Anthracene | Cyclohexane | 380, 401, 425 |

| Tetracene | Cyclohexane | 480, 512, 550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of polycyclic aromatic hydrocarbons (PAHs), providing essential information about their molecular weight and fragmentation patterns. For this compound, MS analysis is fundamental in confirming its molecular formula and offering insights into its structural stability.

Under typical electron ionization (EI) conditions, PAHs are known to exhibit relatively simple mass spectra characterized by an intense molecular ion peak. acs.org This is a consequence of the high stability of the aromatic system, which can accommodate the energy imparted during ionization without extensive fragmentation. nih.gov For this compound, the molecular formula is C₂₀H₁₂. nist.gov The exact molecular weight of this compound is 252.3093 g/mol . nist.gov

In an electron ionization mass spectrum of this compound, the most prominent peak is expected to be the molecular ion [M]⁺˙ at a mass-to-charge ratio (m/z) of 252. This peak directly confirms the molecular weight of the compound. While a specific, publicly available mass spectrum for this compound is not readily found in extensive databases like the NIST WebBook, the fragmentation behavior can be inferred from the well-documented mass spectra of other cyclopenta-fused PAHs and related aromatic structures. nist.govresearchgate.netcolorado.edu

The fragmentation of PAHs under EI-MS is often characterized by the sequential loss of hydrogen atoms or small, stable neutral fragments such as acetylene (B1199291) (C₂H₂). nih.gov The presence of the five-membered ring in this compound is expected to influence its fragmentation pathways. Research on other cyclopenta-fused PAHs indicates that the five-membered ring can be a site of initial bond cleavage due to ring strain. researchgate.netresearchgate.net

A plausible fragmentation pattern for this compound would involve the following steps:

Initial Ionization: The process begins with the removal of an electron from the neutral molecule to form the molecular ion, [C₂₀H₁₂]⁺˙.

Loss of a Hydrogen Atom: A common initial fragmentation step for PAHs is the loss of a single hydrogen atom, leading to the formation of an [M-H]⁺ ion. For this compound, this would result in a fragment at m/z 251.

Loss of Acetylene: Another characteristic fragmentation pathway for PAHs is the elimination of a neutral acetylene molecule (C₂H₂). This would lead to a fragment ion at m/z 226 ([M-26]⁺). This process involves the rearrangement and cleavage of the aromatic framework.

Sequential Losses: Further fragmentation could occur through the sequential loss of additional hydrogen atoms or another acetylene molecule from the already formed fragments.

The following interactive table summarizes the expected key ions in the mass spectrum of this compound based on the general fragmentation behavior of similar compounds.

| m/z Value | Proposed Ion | Formula | Interpretation |

| 252 | [M]⁺˙ | [C₂₀H₁₂]⁺˙ | Molecular Ion |

| 251 | [M-H]⁺ | [C₂₀H₁₁]⁺ | Loss of one hydrogen atom |

| 250 | [M-2H]⁺˙ | [C₂₀H₁₀]⁺˙ | Loss of two hydrogen atoms |

| 226 | [M-C₂H₂]⁺˙ | [C₁₈H₁₀]⁺˙ | Loss of acetylene |

| 225 | [M-C₂H₃]⁺ | [C₁₈H₉]⁺ | Loss of acetylene and one hydrogen atom |

It is important to note that the relative intensities of these fragment ions would depend on the specific conditions of the mass spectrometry experiment, such as the ionization energy. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of the molecular ion and its fragments, providing further confidence in the structural assignment. chinesechemsoc.org Techniques like gas chromatography-mass spectrometry (GC-MS) are also routinely used for the analysis of PAHs in complex mixtures, allowing for the separation of isomers prior to their mass analysis. nih.govwaters.com

Reactivity and Mechanistic Pathways Involving Cyclopenta De Naphthacene

Intramolecular Rearrangements and Isomerizations

The high-energy environment of thermal processes can induce complex intramolecular rearrangements and isomerizations in CP-PAHs. These transformations often involve ring contractions and expansions, leading to the interconversion of different PAH isomers.

Detailed Research Findings:

Under high-temperature conditions, such as flash vacuum thermolysis (FVT), CP-PAHs are known to interconvert. iupac.org A common mechanistic postulate for these rearrangements is a sequence involving ring-contraction and ring-expansion. For instance, compelling evidence supports a ring-contraction/ring-expansion process for the automerization of acenaphthylene (B141429) under high temperatures. iupac.org This type of rearrangement can also lead to the formation of CP-PAHs from alternant PAHs. The thermal dehydrogenation of benzo[c]phenanthrene, for example, yields not only the expected pericondensed PAH benzo[ghi]fluoranthene (B49607) but also the CP-PAH cyclopenta[cd]pyrene (B119913). acs.org

Two primary pathways are considered for these high-temperature rearrangements:

Aryl Radical Cyclization: This pathway involves the formation of biarylyl radicals, which rapidly cyclize to form transient intermediates that lose hydrogen to yield the product. This is generally the predominant pathway at lower temperatures. acs.org

Benzyne → Cyclopentadienylidenecarbene Rearrangement: At higher temperatures, dehydrogenation can lead to arylaryne intermediates. These can either cyclize directly or undergo a well-established rearrangement to a cyclopentadienylidenecarbene, which is then trapped intramolecularly to form a CP-PAH. acs.org This mechanism is supported by the observed conversion of triphenylene (B110318) to cyclopent[hi]acephenanthrylene upon FVT. acs.org

On-surface synthesis on metal substrates like Au(111) provides another avenue for rearrangement. The reaction of ethynylarenes on such surfaces can lead to the selective formation of five-membered rings, creating fulvalene-bridged polymers. This process involves an initial hydrogen abstraction followed by oxidative ring closure and π-electron reconfiguration, where the metal atoms may stabilize transient radical species. rsc.org While specific studies on Cyclopenta(de)naphthacene are limited, its structural similarity to other CP-PAHs suggests it would be susceptible to similar thermal and potentially catalytic rearrangements, leading to more stable isomers like benzo[k]fluoranthene (B33198) derivatives.

Cycloaddition Reactions with Reactive Intermediates

The fused five-membered ring and the extended π-system of this compound provide multiple sites for cycloaddition reactions. The reactivity is often analogous to that of acenaphthylene and other CP-PAHs, where the double bond of the five-membered ring or the diene systems within the aromatic core can participate in these transformations.

Detailed Research Findings:

Diels-Alder reactions are a prominent class of cycloadditions involving CP-PAHs. Acenaphthylene, which contains the core cyclopenta-fused naphthalene (B1677914) structure, serves as a good model. It reacts as an electron-rich dienophile with electron-poor dienes. rsc.org

Reaction with 2-Pyrones: Acenaphthylene reacts with coumalic acid and its esters at high temperatures (160-200 °C) in a [4+2] cycloaddition. The initial adduct readily loses carbon dioxide to afford fluoranthene (B47539) derivatives. rsc.orgrsc.org

Reaction with s-Tetrazines: Similarly, reaction with 3,6-disubstituted s-tetrazines results in an inverse-electron-demand Diels-Alder reaction, where the tetrazine acts as the diene. The intermediate adduct expels nitrogen gas to yield diazafluoranthene derivatives. rsc.org

Reaction with Dienophiles: Larger CP-PAHs, such as 2,2'-biaceanthrylene, which contains two anthracene (B1667546) units linked by cyclopentene (B43876) rings, undergo Diels-Alder reactions with various dienophiles. Depending on the dienophile, single or double addition products can be formed. chemrxiv.orgchemrxiv.org

[2+2+2] cycloadditions are also effective for building fluoranthene and azafluoranthene skeletons, which are structurally related to this compound. For example, Rh(I)-catalyzed cycloadditions of 1,8-dialkynylnaphthalenes with reagents like methyl cyanoformate or isocyanates provide access to these fused systems. researchgate.netnih.gov Palladium-catalyzed cascade reactions involving Suzuki-Miyaura coupling followed by intramolecular C-H arylation are also used to synthesize a wide array of acenaphthylene-fused heteroarenes. nih.govbeilstein-journals.org

For this compound, cycloadditions could be expected to occur either at the reactive double bond of the five-membered ring, analogous to acenaphthylene, or across the ortho-positions of the terminal benzene (B151609) ring of the naphthacene (B114907) core, which acts as a diene.

Radical Formation and Stability

The electronic structure of CP-PAHs makes them amenable to the formation of radical species. The presence of the five-membered ring plays a crucial role in delocalizing the unpaired electron, which can lead to the formation of unusually stable carbon-centered radicals.

Detailed Research Findings:

Recent research has demonstrated the synthesis of air- and moisture-stable carbon-centered radicals based on helical CP-PAH scaffolds. rsc.orgnih.gov The stability of these radicals is conferred by two main factors:

Steric Protection: Bulky substituents, such as mesityl groups, positioned on the five-membered rings physically prevent radical-radical recombination reactions. rsc.orgresearchgate.net

Spin Delocalization: Quantum chemical calculations and EPR spectroscopy show that the unpaired electron is predominantly delocalized into the five-membered rings. This delocalization allows the six-membered rings to retain a higher degree of aromatic character, which is energetically favorable. rsc.orgnih.govresearchgate.net

These stable radicals can be characterized by various techniques. Cyclic voltammetry confirms their redox behavior, while EPR and UV/Vis spectroscopy provide insight into their electronic structure. rsc.orgresearchgate.net Calculations indicate that while they are primarily monoradicals, a small degree of triradical character can be present, and the five-membered rings often exhibit significant antiaromatic character. rsc.orgnih.gov

CP-PAHs can also form radical ions. The radical anions and cations of related systems, like dicyclopenta[a,e]pentalene, have been generated and studied using ESR, ENDOR, and TRIPLE resonance spectroscopy. d-nb.info The unpaired electron in the radical cation and anion of this molecule is largely localized on the outer five-membered rings. d-nb.info The radical cation of this compound is expected to be accessible, though its characterization can be challenging due to high reactivity and short lifetimes unless stabilized. researchgate.net

| Radical Species Type | Stabilizing Factors | Key Characteristics | Relevant Compounds |

| Neutral Carbon-Centered Radical | Steric hindrance (e.g., mesityl groups), Spin delocalization | Air and moisture stable, Unpaired electron in 5-membered rings | Helical CP-PAHs rsc.orgnih.gov |

| Radical Cation | Extended π-conjugation | Often transient, studied by ESR/ENDOR | Dicyclopenta[a,e]pentalene d-nb.info |

| Radical Anion | Extended π-conjugation, Ion-pairing with counterion | Studied by ESR/ENDOR, solvent-dependent spectra | Dicyclopenta[a,e]pentalene d-nb.info |

Electrophilic and Nucleophilic Substitution Pathways

The non-uniform electron distribution in non-alternant CP-PAHs like this compound results in regioselective electrophilic substitution reactions. The positions of attack are dictated by the relative stabilities of the resulting carbocation intermediates (arenium ions).

Detailed Research Findings:

Theoretical studies, such as DEWAR-PI molecular orbital calculations, have been used to predict the reactivity of numerous polycyclic fluoranthene hydrocarbons toward electrophiles. sci-hub.se These calculations determine the most likely sites of substitution by assessing the energies of the Wheland intermediates formed upon attack. sci-hub.se

For acenaphthylene, a key substructure of many CP-PAHs, experimental and synthetic work has clarified its substitution patterns. Electrophilic aromatic substitution, such as sulfonation or nitration, is directed to the C5 position of the naphthalene fragment. researchgate.netaanda.org In contrast, radical reactions tend to occur at the C1 position of the five-membered ring. aanda.org Chlorination of fluoranthene can proceed through either an electrophilic substitution pathway or a single electron transfer (SET) mechanism, depending on the conditions. researchgate.net

For this compound, electrophilic attack is expected to occur preferentially on the naphthacene core rather than the five-membered ring, which is relatively electron-deficient. The specific position of attack on the naphthacene moiety would be determined by the site that leads to the most stabilized arenium ion, where the positive charge is most effectively delocalized across the extensive π-system.

Information on nucleophilic substitution on CP-PAHs is less common. Generally, electron-rich aromatic systems are resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or through the formation of a radical anion intermediate. One related example is the nucleophilic hydrogen substitution observed on fullerene fragments, which also contain five-membered rings, using strong nucleophiles like alkyllithium reagents. iupac.org

| Reaction Type | Predicted Reactive Site (by analogy) | Rationale | Model Compound |

| Electrophilic Substitution | Naphthacene core (e.g., C5/C12 positions) | Formation of the most stable arenium ion intermediate | Fluoranthene sci-hub.seacs.org, Acenaphthylene aanda.org |

| Radical Substitution | Five-membered ring (e.g., C1/C3 positions) | Formation of a stabilized radical intermediate | Acenaphthylene aanda.org |

| Nucleophilic Substitution | Generally unfavorable | Requires activating groups or special conditions | Fullerene Fragments iupac.org |

Oxidation and Reduction Chemistry

The redox properties of this compound are a direct consequence of its extended π-system and the presence of the fused five-membered ring. This structure makes it susceptible to both oxidation and reduction, leading to the formation of various ions and oxidized products.

Detailed Research Findings:

Oxidation: The five-membered ring in CP-PAHs is often a primary site of oxidative metabolism. bohrium.com DFT studies on the oxidation of CP-PAHs show that epoxidation at the double bond of the cyclopenta ring, followed by epoxide ring-opening, can lead to the formation of stable carbocations. conicet.gov.ar This pathway is considered a critical step in the metabolic activation of these compounds. bohrium.comconicet.gov.ar The relative stability of the carbocations formed often correlates with the known biological activity of the parent CP-PAH. conicet.gov.ar The reaction of CP-PAHs with hydroxyl radicals, a key process in atmospheric chemistry, can also involve addition to the double bond of the five-membered ring. bham.ac.uk

Reduction: The electron-accepting properties of CP-PAHs are well-documented. Their low-lying Lowest Unoccupied Molecular Orbitals (LUMOs) facilitate reduction. Cyclic voltammetry (CV) is a key technique for studying these processes.

Dicyclopenta-fused PAHs , such as derivatives of dicyclopenta[de,mn]tetracene, exhibit reversible reductions and have been explored as electron-acceptor materials, showing fullerene-like behavior. acs.org

Cyclopentannulated decacyclenes have been shown to act as remarkable multistage electron acceptors, capable of undergoing up to six reversible reductions within a narrow potential range. bohrium.com

The electrochemical energy gaps (EgCV) of rearranged nanostructures related to CP-PAHs have been measured, with values around 1.41 eV and 1.77 eV reported for two different isomers, indicating their semiconductor properties. chinesechemsoc.org

These findings suggest that this compound would also be a competent electron acceptor, likely undergoing multiple, reversible reduction steps under electrochemical conditions.

| Compound Class | First Reduction Potential (V vs. Fc/Fc+) | Number of Reversible Reductions | Reference |

| Azuleno-rearranged Nanographene (NPH-R1) | -0.99 | 2 | chinesechemsoc.org |

| Azuleno-rearranged Nanographene (NPH-R2) | -0.99 (implied similar to NPH-R1) | 2 | chinesechemsoc.org |

| Ethynylated Dicyclopenta[de,mn]tetracene | Not specified vs Fc/Fc+ | 2 | acs.org |

| Cyclopentannulated Decacyclenes | -1.45 to -2.86 (range for 6 reductions) | Up to 6 | bohrium.com |

Advanced Applications of Cyclopenta De Naphthacene in Materials Science

Organic Electronic Devices Based on Cyclopenta-Fused PAHs

The inherent characteristics of CP-PAHs, such as high electron affinity and the ability to form ordered structures, make them suitable for use as active components in a range of organic electronic devices. siu.eduacs.org Their performance is intrinsically linked to their molecular structure, which can be tailored to achieve desired electronic properties. siu.edu

Electron Acceptor Materials

A defining feature of CP-PAHs is their capacity to accept electrons, a property attributed to the formation of cyclopentadienyl (B1206354) anion-like substructures upon reduction. siu.edu This makes them effective electron acceptor materials, which are crucial components in various organic electronic devices. siu.edunih.gov Research has demonstrated the synthesis and functionalization of CP-PAHs like cyclopenta[hi]aceanthrylenes and dicyclopenta[de,mn]tetracenes, showcasing their electron-accepting behavior. nih.govacs.org The ability of these materials to accept electrons from donor materials like poly(3-hexylthiophene) (P3HT) has been confirmed through computational studies and experimental techniques such as fluorescence quenching. nih.govresearchgate.netchemrxiv.org This positions them as potential replacements for traditional fullerene-based acceptors in organic electronics. researchgate.net

The electron acceptability of CP-PAHs can be systematically studied and predicted using computational methods. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, have proven effective in determining the energies of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap with a mean absolute error of 0.14 eV. researchgate.netchemrxiv.org To accurately predict the LUMO energy of a CP-PAH as an electron acceptor, it is crucial to perform calculations on the corresponding anion. researchgate.netchemrxiv.org

| Compound Class | Key Features | Potential Applications |

| Cyclopenta-fused Polycyclic Aromatic Hydrocarbons (CP-PAHs) | High electron affinity, formation of stable anions. | Electron acceptors in organic photovoltaics, n-type semiconductors in OFETs. |

| Functionalizable Cyclopenta[hi]aceanthrylenes | Tunable electronic properties through functionalization. | Components in donor-acceptor copolymers for low band gap materials. siu.edu |

| Dicyclopenta[de,mn]tetracenes | Extended π-conjugation. | Active materials in organic electronic devices. nih.gov |

n-Type Organic Semiconductors for Organic Field-Effect Transistors (OFETs)

The high electron affinity of CP-PAHs also makes them suitable for use as n-type organic semiconductors in Organic Field-Effect Transistors (OFETs). siu.eduresearchgate.net OFETs are fundamental components of modern electronics, and the development of high-performance n-type materials is crucial for the fabrication of complementary circuits. bohrium.comresearchgate.net While many organic semiconductors are p-type (hole-transporting), materials like CP-PAHs that can efficiently transport electrons are in high demand. nih.gov The introduction of electron-withdrawing groups, such as trifluoromethylphenyl or cyano groups, into π-conjugated systems is a common strategy to induce n-type behavior and improve air stability. nih.govacs.org The planar structure of many CP-PAHs facilitates π-π stacking, which is beneficial for efficient intermolecular charge transport, a key requirement for high-mobility OFETs. acs.org

Active Components in Organic Photovoltaics (OPVs)

CP-PAHs are promising active components in organic photovoltaics (OPVs), particularly as non-fullerene acceptors. siu.edubohrium.com The efficiency of OPVs depends heavily on the properties of the donor and acceptor materials, including their absorption spectra and frontier orbital energy levels. acs.orgmdpi.com CP-PAHs can be designed to have broad absorption in the visible and near-infrared regions, which is advantageous for harvesting a larger portion of the solar spectrum. acs.org Their tunable electron-accepting properties allow for the creation of efficient donor-acceptor heterojunctions, which are essential for charge separation and generation in OPVs. researchgate.netbohrium.com Research has shown that certain CP-PAHs can accept electrons from the widely used donor polymer P3HT, indicating their potential for use in P3HT-based solar cells. researchgate.netchemrxiv.org The development of new CP-PAH structures continues to be an active area of research aimed at improving the power conversion efficiencies of OPVs. mdpi.com

Light-Emitting Diodes

Certain cyclopenta-fused PAHs have shown potential for use in organic light-emitting diodes (OLEDs). ontosight.aiontosight.ai The electroluminescence efficiency of OLEDs can be improved by utilizing materials with small singlet-triplet energy gaps (ΔEST), which facilitates a process called reverse intersystem crossing. acs.org Some CP-PAHs, such as cycloocta-pentalene and isomers of dicyclopenta-fused derivatives, have been calculated to have very small ΔEST values, making them desirable for enhancing the efficiency of light-emitting devices. acs.org For instance, a derivative of acenaphto[1,2-k]fluoranthene, a CP-PAH with two five-membered rings, has been utilized as a green emissive dye in OLEDs. rsc.org The fluorescent properties of compounds like cyclopenta(hi)chrysene also make them candidates for OLED applications. ontosight.ai

Design Principles for Modulating Optoelectronic Properties

The optoelectronic properties of CP-PAHs are not static; they can be intentionally modified through strategic molecular design. This tunability is a key advantage for their application in various electronic devices, as it allows for the optimization of material properties for specific functions. acs.orgharamaya.edu.et

Band Gap Engineering

A crucial aspect of designing CP-PAHs for electronic applications is the ability to engineer their band gap. The band gap, which is the energy difference between the HOMO and LUMO levels, determines the material's absorption and emission properties, as well as its charge transport characteristics. nih.govaps.org

Several strategies can be employed for band gap engineering in CP-PAHs:

Functionalization: Attaching different functional groups to the CP-PAH core can significantly alter the electronic properties. siu.edu For example, Sonogashira cross-coupling reactions can be used to introduce substituents that extend the π-conjugation, leading to a bathochromic (red) shift in the absorption spectrum and a lower optical band gap. nih.gov Ethynylated CP-PAHs have been shown to possess low optical bandgaps of around 1.5 eV. nih.gov

Donor-Acceptor Copolymers: Incorporating CP-PAHs as acceptor units into donor-acceptor copolymers is an effective way to achieve low band gap materials. siu.edu This approach has yielded all-hydrocarbon frameworks with remarkably low band gaps of approximately 1.3 eV. siu.edu

π-Conjugation Extension: Increasing the size of the π-conjugated system generally leads to a smaller band gap. nih.gov This can be achieved by using larger aromatic cores or by linking multiple CP-PAH units together. researchgate.net

Introduction of Heteroatoms: The incorporation of heteroatoms like nitrogen or sulfur into the aromatic framework can also be used to tune the HOMO and LUMO energy levels and thus the band gap. haramaya.edu.et

The ability to precisely control the band gap allows for the tailoring of CP-PAHs for specific applications. For example, narrow band gap materials are desirable for OPVs to maximize light absorption, while materials with specific emission colors are needed for OLEDs. mdpi.comresearchgate.net

| Design Principle | Effect on Optoelectronic Properties | Example Application |

| Functionalization with electron-withdrawing/donating groups | Alters HOMO/LUMO levels, shifts absorption spectra. | Tuning color of light-emitting diodes. mdpi.com |

| Creation of donor-acceptor copolymers | Reduces the band gap significantly. | Broadening absorption in organic photovoltaics. siu.edu |

| Extension of π-conjugation | Narrows the HOMO-LUMO gap. | Red-shifting absorption for near-infrared applications. researchgate.net |

| Introduction of heteroatoms | Modifies frontier orbital energies and molecular packing. | Enhancing charge transport in organic field-effect transistors. haramaya.edu.et |

Charge Transport Characteristics

Cyclopenta-fused polycyclic aromatic hydrocarbons (cp-PAHs), such as Cyclopenta(de)naphthacene, represent a unique class of materials with distinct electronic and charge transport properties. The incorporation of a five-membered ring into the larger polycyclic aromatic system introduces non-alternant hydrocarbon characteristics, significantly influencing their behavior as semiconductors in electronic devices. These compounds have a high electron affinity and have found applications as semiconductors. rsc.org

Research into cyclopenta-fused systems has demonstrated their potential for ambipolar charge transport, meaning they can conduct both positive charges (holes) and negative charges (electrons). In one study of a cyclopenta-fused polycyclic aromatic hydrocarbon, single-crystal organic field-effect transistors (OFETs) exhibited high ambipolar mobilities, with a hole mobility (µh) of 0.84 cm² V⁻¹ s⁻¹ and an electron mobility (µe) of 1.94 cm² V⁻¹ s⁻¹. researchgate.net The hierarchical π-π stacking in the crystal structure is believed to be favorable for this efficient charge transport. researchgate.net

Theoretical calculations and experimental work on related Z-shaped cp-PAHs further illuminate their potential. For instance, dibenzo[a,m]rubicene, which features two five-membered rings, has been used as a p-type organic semiconductor in thin-film transistors (TFTs), achieving a field-effect mobility of up to 1.0 cm² V⁻¹ s⁻¹. rsc.org Computational studies on a diaza-analogue of a Z-shaped cp-PAH predicted a high theoretical hole mobility of 14.41 cm² V⁻¹ s⁻¹, based on a reorganization energy of 167 meV and significant electronic coupling. rsc.org Similarly, certain cyclopenta-diene based oligomers have been predicted to have hole mobilities as high as 0.28 cm² V⁻¹ s⁻¹, while others show balanced hole and electron mobilities around 0.012-0.013 cm² V⁻¹ s⁻¹. researchgate.net

The charge transport properties are intrinsically linked to the molecular packing and electronic coupling between adjacent molecules in the solid state. The unusual packing arrangements that can be induced by the geometry of cyclopenta-fused systems can lead to highly desirable, isotropic (direction-independent) charge transport characteristics, which are beneficial for applications in large-area single-crystal thin-film transistor arrays. pkusz.edu.cn

Interactive Data Table: Charge Transport Properties of Cyclopenta-Fused PAHs and Related Compounds

| Compound/System | Hole Mobility (µh) (cm² V⁻¹ s⁻¹) | Electron Mobility (µe) (cm² V⁻¹ s⁻¹) | Type of Transport | Source |

| Cyclopenta-Fused PAH Single Crystal | 0.84 | 1.94 | Ambipolar | researchgate.net |

| Dibenzo[a,m]rubicene (solution-processed) | up to 1.0 | - | p-type | rsc.orgresearchgate.net |

| Cyclopenta-diene Oligomer (Compound 1) | 0.28 (predicted) | - | p-type | researchgate.net |

| Cyclopenta-diene Oligomer (Compound 2) | 0.012 (predicted) | 0.013 (predicted) | Balanced/Ambipolar | researchgate.net |

| Diaza Z-shaped cp-PAH (DBAF-N₂) | 14.41 (theoretical) | - | p-type | rsc.org |

Integration into Novel Carbon Allotropes and Nanostructures

The unique geometry of cyclopenta-fused aromatic systems makes them critical building blocks in the "bottom-up" synthesis of novel carbon allotropes and non-benzenoid nanostructures. chinesechemsoc.orgacs.org The pursuit of new carbon materials beyond traditional fullerenes, nanotubes, and graphene—which are composed entirely of sp²-hybridized carbons in hexagonal arrangements—has led chemists to explore structures incorporating five- and seven-membered rings. chinesechemsoc.org These non-hexagonal motifs are predicted to introduce fascinating electronic and mechanical properties, but their synthesis is a significant challenge. chinesechemsoc.org

Cyclopenta-fused precursors are central to creating nanostructures containing pentagons. However, the high reactivity of these units can lead to unexpected molecular rearrangements during synthesis. In one notable attempt to create a "pentaheptite" nanostructure—a carbon lattice with equal numbers of pentagons and heptagons—a designed precursor underwent a cyclopenta[ef]heptalene to phenanthrene (B1679779) rearrangement. chinesechemsoc.org This transformation highlights the synthetic challenges but also provides insight into the reaction pathways for creating complex carbon frameworks. chinesechemsoc.org

On-surface synthesis, a technique using a substrate to guide chemical reactions at the atomic scale, has emerged as a powerful method for creating previously inaccessible carbon nanostructures. acs.org In one instance, researchers utilized an azulene-based precursor on a gold surface (Au(111)) to generate novel sp²-carbon nanostructures. The resulting architecture featured a polycyclic skeleton composed of multiple, regularly fused pentagon-heptagon pairs. acs.org This work demonstrates that while solution-phase synthesis can be difficult, surface-assisted strategies can control the formation of unique carbon allotropes from precursors containing five-membered rings. chinesechemsoc.orgacs.org The integration of these cyclopenta units is key to moving beyond graphene's zero-bandgap limitation and tuning the electronic properties of next-generation materials. chinesechemsoc.org

Sensing Applications and Probe Development

Polycyclic aromatic hydrocarbons (PAHs) are widely explored for their potential in chemical sensing and as molecular probes due to their distinct fluorescence properties. The emission spectrum of certain PAHs can be highly sensitive to the polarity of the surrounding solvent environment. This solvatochromic behavior allows them to function as probes, where changes in fluorescence intensity or wavelength signal changes in the local environment.

Research into naphthacene (B114907) derivatives has been conducted to evaluate their suitability as solvent polarity probes. unt.edu One study investigated several PAHs, including benzo[a]naphtho[8,1,2cde]-naphthacene, for this purpose. unt.edu The principle behind such probes is that the intensity of certain electronic transitions in the fluorescence emission spectrum can be selectively enhanced with increasing solvent polarity. unt.edu This phenomenon was observed for a perylene (B46583) derivative in the study, confirming the potential of large PAH systems as polarity sensors. unt.edu

While specific studies on this compound for sensing applications are not widely documented, its structural relation to naphthacene suggests similar potential. The introduction of the cyclopenta-fused ring alters the electronic structure and dipole moment of the parent PAH, which could enhance its sensitivity to solvent polarity or enable specific interactions with target analytes. The development of such molecules is part of a broader effort to create compact and robust molecular probes for applications ranging from fundamental chemical studies to preclinical drug discovery and the validation of disease biomarkers. unt.edunih.gov

Q & A

Q. What are the optimal synthetic routes for Cyclopenta(de)naphthacene, and how can purity be validated?

this compound synthesis often involves multi-step cyclization or catalytic dehydrogenation of polycyclic precursors. Key methods include Friedel-Crafts alkylation or Diels-Alder reactions, followed by purification via column chromatography. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data with reference values (e.g., molecular weight: 302.37 g/mol, CAS 16683-71-9) . For structural confirmation, X-ray crystallography is recommended if single crystals are obtainable.

Q. What spectroscopic techniques are critical for characterizing this compound’s structural features?

Combine UV-Vis spectroscopy to analyze conjugation effects (absorption peaks ~300–400 nm) and Fourier-transform infrared (FTIR) spectroscopy to identify C-H stretching modes in fused aromatic systems. Differential scanning calorimetry (DSC) can assess thermal stability (decomposition temperature >300°C). Cross-reference data with NIST Chemistry WebBook entries to resolve ambiguities .

Q. How do solvent polarity and temperature influence this compound’s photophysical properties?

Conduct solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) to correlate emission spectra with solvent polarizability. Temperature-dependent fluorescence quenching experiments (e.g., 25–100°C) can reveal non-radiative decay pathways. Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes .

Advanced Research Questions

Q. How does the electronic structure of this compound impact its performance in optoelectronic devices?

Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps (theoretical ~1.8–2.0 eV) and compare with experimental electrochemical data (cyclic voltammetry). Evaluate charge-carrier mobility in thin-film transistor configurations, optimizing deposition techniques (e.g., spin-coating vs. vapor deposition) to minimize defects .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

Systematic meta-analysis of literature is essential. For example, discrepancies in regioselectivity during electrophilic substitution may arise from substituent effects or reaction conditions. Reproduce experiments under controlled environments (inert atmosphere, standardized catalysts) and employ kinetic studies to isolate competing pathways .

Q. How can this compound’s interactions with biological targets be mechanistically elucidated?

Use molecular docking simulations to predict binding affinities with enzymes (e.g., cytochrome P450 isoforms). Validate via in vitro assays measuring inhibition constants (Ki) and cytotoxicity profiles. Pair with metabolomic studies to identify metabolic intermediates, ensuring biological relevance through dose-response analyses .

Methodological Guidance

Designing experiments to study environmental degradation pathways of this compound:

- Exposure conditions: Simulate UV irradiation (λ = 254–365 nm) in aqueous/organic media.

- Analytical tools: Liquid chromatography-mass spectrometry (LC-MS) to detect hydroxylated or oxidized byproducts.

- Control variables: Monitor pH, dissolved oxygen, and light intensity to isolate degradation mechanisms .

Addressing inconsistencies in computational vs. experimental spectral data:

- Refine computational models by incorporating solvent effects (e.g., polarizable continuum models).

- Validate with experimental Raman spectra and compare vibrational modes.

- Cross-check with solid-state NMR to account for crystal packing effects .

Data Synthesis and Reporting

-

Key physical properties table:

Property Value Source Molecular Formula C₂₄H₁₄ CAS Number 16683-71-9 Melting Point 209°C HOMO-LUMO Gap (DFT) 1.919 eV Solubility in Toluene ~2.5 mg/mL (25°C) -

Systematic review framework: Apply PRISMA guidelines for literature reviews, prioritizing peer-reviewed studies indexed in SciFinder or Web of Science. Use tools like EndNote to manage citations and avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.